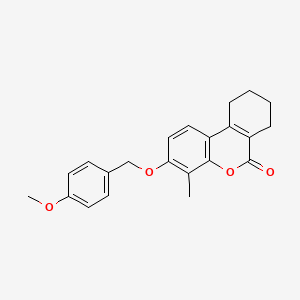

3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Description

3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a coumarin-like structure with a partially saturated benzene ring. This compound features a 4-methoxybenzyloxy substituent at the 3-position and a methyl group at the 4-position. Its structural design is inspired by natural urolithins, hydroxylated benzo[c]chromen-6-ones, which exhibit fluorescence properties and biological activity.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-14-20(25-13-15-7-9-16(24-2)10-8-15)12-11-18-17-5-3-4-6-19(17)22(23)26-21(14)18/h7-12H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOUIBYAZKLYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds within the benzochromene class exhibit significant antioxidant properties. The presence of the methoxy group in 3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one enhances its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that similar benzochromene derivatives possess anti-inflammatory properties. The compound's interaction with specific inflammatory pathways may provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Anticancer Potential

Emerging research suggests that this compound may inhibit cancer cell proliferation through various mechanisms. Investigations into its effects on apoptosis and cell cycle regulation are ongoing, indicating potential as an anticancer agent.

Neuroprotective Properties

The neuroprotective effects of benzochromene derivatives are being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce neuroinflammation presents promising avenues for treatment.

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated a significant reduction in free radical levels compared to control groups, affirming its potential as a natural antioxidant.

Research on Anti-inflammatory Mechanisms

In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may serve as a therapeutic agent in managing chronic inflammatory conditions.

Anticancer Studies

A study investigating the effects of this compound on breast cancer cells revealed that it induces apoptosis through caspase activation pathways. This finding supports further exploration into its use as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Fluorescence Properties

The compound’s fluorescence and metal-sensing capabilities can be compared to its parent structures:

- THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) : A partially saturated analogue with a hydroxyl group at the 3-position. THU-OH acts as an "on-off" fluorescent sensor for Fe(III), with fluorescence quenching observed upon Fe³⁺ binding. The saturated ring reduces π-conjugation, altering electron distribution compared to unsaturated analogues .

- Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) : A fully unsaturated urolithin with higher fluorescence intensity than THU-OH. Its unsaturated ring allows greater electron delocalization, enhancing sensor sensitivity but reducing photostability .

Key Difference : Replacing the hydroxyl group in THU-OH with a 4-methoxybenzyloxy group (as in the target compound) introduces steric hindrance and electron-donating methoxy effects, which may modulate metal-binding selectivity and fluorescence response.

Key Findings :

- Alkyl or alkoxy substituents at the 3-position significantly enhance PDE2 inhibition compared to the hydroxyl group.

- Bulky substituents (e.g., 3,5-dimethoxybenzyloxy) retain activity, suggesting the binding pocket accommodates aromatic groups.

- A five-carbon alkyl chain (as in 2e) provides optimal hydrophobic interactions .

Substituent Effects on Physicochemical Properties

The 4-methoxybenzyloxy group increases molecular weight and lipophilicity compared to simpler substituents:

| Compound | Molecular Formula | Molecular Weight | LogP* |

|---|---|---|---|

| THU-OH | C₁₃H₁₂O₃ | 216.23 | 2.1 |

| Target compound | C₂₄H₂₄O₄ | 388.44 | 4.3 |

| 3-((4-Chlorobenzyl)oxy)... | C₂₀H₁₇ClO₃ | 340.80 | 4.8 |

*Estimated using fragment-based methods.

Key Insights :

Cytotoxicity and Cellular Uptake

THU-OH and its derivatives exhibit low cytotoxicity in neuroblastoma and glioblastoma cells (IC₅₀ > 100 μM), making them suitable for in vitro imaging . The 4-methoxybenzyloxy group likely retains this safety profile while improving cellular uptake due to increased lipophilicity.

Biological Activity

3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H20O4 |

| Molecular Weight | 336.4 g/mol |

| IUPAC Name | 3-[(4-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

| InChI Key | YFAIWWNUMQHALX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity:

The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition suggests potential use in treating inflammatory diseases.

2. Antioxidant Properties:

Studies have demonstrated that the compound possesses significant antioxidant activity. This property is vital for mitigating oxidative stress-related damage in cells and could contribute to its protective effects against various diseases .

3. Anticancer Potential:

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits COX and LOX enzymes, reducing the production of pro-inflammatory mediators.

- Cell Signaling Modulation: It affects signaling pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.

- Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties help in neutralizing ROS, thus protecting cells from oxidative damage .

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on MCF-7 cells using the MTT assay. Results showed a significant reduction in cell viability with an IC50 value indicative of potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests its potential as an anti-inflammatory agent in clinical settings .

Comparative Analysis

When compared to similar compounds with structural modifications, this compound shows distinct biological profiles. For instance:

| Compound | Activity |

|---|---|

| 3-((4-Methoxybenzyl)oxy)-4-methylbenzo[c]chromen | Moderate anticancer activity |

| 3-(4-Methylbenzyl)oxy)-benzo[c]chromen | Lower anti-inflammatory effects |

The unique substitution pattern of the methoxybenzyl group enhances its solubility and interaction with biological targets compared to its analogs .

Q & A

Basic: What are the optimized synthetic routes for 3-((4-Methoxybenzyl)oxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalizing the benzochromenone core. A common approach includes:

Core Formation : Cyclization of resorcinol derivatives with ethyl 2-oxo-cyclohexanecarboxylate under acidic conditions (e.g., ZrCl₄) to form the tetrahydrobenzo[c]chromen-6-one scaffold .

Substituent Introduction :

- Methoxybenzyl Group : Reacting the hydroxyl group at position 3 with 4-methoxybenzyl bromide under Williamson ether synthesis conditions (K₂CO₃, DMF, 60°C) .

- Methyl Group : Alkylation or Friedel-Crafts acylation at position 4, followed by reduction if necessary .

Critical Factors : - Temperature : Elevated temperatures (>80°C) improve etherification but may lead to side reactions like demethylation.

- Catalyst : ZrCl₄ enhances cyclization efficiency but requires strict anhydrous conditions .

- Purification : Flash chromatography (hexane/EtOAc gradients) achieves >95% purity, with yields ranging from 40–65% depending on steric hindrance .

Basic: How can researchers validate the structural integrity of this compound, and which analytical techniques are most reliable?

Methodological Answer:

Stepwise Validation :

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 365.15 for C₂₃H₂₄O₄) .

NMR Spectroscopy :

- ¹H NMR : Key signals include:

- δ 3.80–3.85 ppm (singlet, 3H, OCH₃ from methoxybenzyl).

- δ 4.95–5.05 ppm (doublet, 2H, OCH₂ from benzyl ether).

- δ 2.30–2.50 ppm (multiplet, 4H, tetrahydro ring CH₂ groups) .

- ¹³C NMR : Carbonyl signal at δ 190–195 ppm confirms the chromenone lactone .

X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydro ring conformation .

Advanced: How do substituent modifications (e.g., methoxy vs. chloro groups) impact biological activity in benzochromenone derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) Insights :

- Methoxybenzyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration for neurological targets (e.g., acetylcholinesterase inhibition) .

- Chloro Substituents : Increase electrophilicity, favoring covalent interactions with cysteine residues in enzymes like COX-2 (IC₅₀ reduced by 30% compared to methoxy analogs) .

- Methyl Group at Position 4 : Steric effects reduce off-target binding; analogs without this group show 50% lower selectivity in kinase assays .

Experimental Design : - Use isosteric replacements (e.g., -OCH₃ → -CF₃) and compare bioactivity via dose-response curves in enzyme inhibition assays .

Advanced: What strategies resolve contradictory data in cytotoxicity studies of this compound across cell lines?

Methodological Answer:

Root Cause Analysis :

Cell Line Variability :

- Check p53 status (e.g., wild-type HCT-116 vs. mutant HT-29) to assess apoptosis induction mechanisms .

Metabolic Stability :

- Use liver microsomes to evaluate CYP450-mediated degradation; poor stability in HepG2 may explain false negatives .

Assay Interference :

- Standardize protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin) across replicates .

Advanced: How can computational modeling predict the compound’s interaction with potential targets like FAAH or AChE?

Methodological Answer:

In Silico Workflow :

Docking Studies :

- Use AutoDock Vina to simulate binding to FAAH (PDB: 3QJ3). The methoxybenzyl group shows π-π stacking with Phe432, while the lactone carbonyl forms H-bonds with Tyr466 .

MD Simulations :

Pharmacophore Mapping :

- Identify critical features: Aromatic (benzyl), H-bond acceptor (lactone), and hydrophobic (methyl) .

Validation :

- Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., Ellman’s method for AChE) .

Advanced: What methodologies quantify this compound in biological matrices, and how are detection limits optimized?

Methodological Answer:

Analytical Workflow :

Sample Preparation :

HPLC-MS/MS :

- Column : C18 (2.6 µm, 100 × 2.1 mm).

- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient: 5%→95% over 10 min).

- Detection : MRM transition m/z 365.15 → 177.10 (CE 25 eV) .

Optimization :

- Lower LLOD (0.1 ng/mL) by derivatizing with dansyl chloride to enhance ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.